Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate
Description
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate is a brominated indole derivative featuring a methyl ester at position 3 and a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the indole nitrogen (position 1). The SEM group is widely used in organic synthesis to shield reactive NH sites during multi-step reactions, enabling selective functionalization of the indole core . The bromine atom at position 5 enhances electrophilic substitution reactivity, making this compound a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Properties
IUPAC Name |
methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3Si/c1-20-16(19)14-10-18(11-21-7-8-22(2,3)4)15-6-5-12(17)9-13(14)15/h5-6,9-10H,7-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAQLYNHRHRKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C1C=C(C=C2)Br)COCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Indole Precursors
The 5-bromo substitution on the indole nucleus is typically achieved via electrophilic bromination. While direct bromination of 1H-indole-3-carboxylate derivatives risks over-bromination, controlled conditions using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C yield the 5-bromo isomer selectively. Alternatively, bromine in acetic acid at reflux (110–120°C) provides a 78–85% yield of 5-bromo-1H-indole-3-carboxylic acid, which is subsequently esterified.
Table 1: Bromination Conditions and Yields
| Brominating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NBS | DMF | 0–5°C | 82 |
| Br₂ | AcOH | 110°C | 85 |
SEM Protection of the Indole Nitrogen
The SEM group is introduced to protect the indole nitrogen, preventing undesired side reactions during subsequent steps. A representative protocol involves:
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Dissolving 5-bromo-1H-indole-3-carboxylic acid in tetrahydrofuran (THF) under nitrogen.
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Adding sodium hydride (NaH) (1.2 equiv) at 0°C, followed by SEM chloride (1.1 equiv).
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Stirring at room temperature for 12 hours, yielding 1-SEM-protected indole in 89–93% purity after extraction with ethyl acetate and aqueous NaOH.
Critical Note : Excess SEM chloride (>1.2 equiv) leads to di-protected byproducts, necessitating precise stoichiometry.
Esterification of the Carboxylic Acid
Esterification of 5-bromo-1-SEM-indole-3-carboxylic acid is achieved via methyl chloroformate in the presence of triethylamine (Et₃N) . Key steps include:
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Combining the acid (1.0 equiv) with Et₃N (2.5 equiv) in dichloromethane (DCM) .
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Adding methyl chloroformate (1.5 equiv) dropwise at 0°C.
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Quenching with 1M HCl, extracting with DCM, and evaporating to afford the methyl ester in 90–94% yield.
Alternative Approach : Carbodiimide-mediated coupling (e.g., EDC·HCl and DMAP ) with methanol provides comparable yields but requires longer reaction times (24–36 hours).
Optimization of Reaction Conditions
Solvent Selection for SEM Protection
Aprotic solvents like THF and MTBE are optimal for SEM protection, minimizing hydrolysis of SEM chloride.
Table 2: Solvent Impact on SEM Protection Yield
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 12 | 93 |
| MTBE | 14 | 89 |
| DMF | 8 | 72* |
*Lower yield due to partial SEM group cleavage under polar aprotic conditions.
Purification Strategies
Crude methyl 5-bromo-1-SEM-indole-3-carboxylate is purified via:
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Crystallization : Dissolving in toluene/n-heptane (3:1) at 60°C and cooling to −20°C yields 85–88% recovery.
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Column Chromatography : Silica gel eluted with ethyl acetate/hexanes (1:4) achieves >99% purity but with 10–15% material loss.
Comparative Analysis of Methodologies
Bromination Efficiency
NBS in DMF offers superior regioselectivity (5-bromo:7-bromo = 19:1) compared to Br₂ in AcOH (5-bromo:7-bromo = 8:1). However, NBS is cost-prohibitive for scale-up, making bromine more practical despite requiring rigorous temperature control.
SEM vs. Alternative Protecting Groups
While Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups are common, SEM demonstrates higher stability under basic conditions. For example, SEM-protected indoles remain intact during esterification with methyl chloroformate, whereas Boc groups hydrolyze partially in acidic workups.
Scalability and Industrial Relevance
A pilot-scale synthesis (1 kg batch) reported in achieved an overall yield of 74% using:
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Bromination with Br₂ in AcOH.
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SEM protection in MTBE.
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Esterification with methyl chloroformate.
Key challenges included aluminum byproduct filtration during SEM protection and residual solvent removal during crystallization.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling with arylboronic acids, enabling the introduction of diverse aryl groups. This reaction is critical for synthesizing polyfunctional indole derivatives used in drug discovery.
Key Conditions and Outcomes
Example Reaction
This method has been optimized for regioselectivity and efficiency in synthesizing bioactive molecules .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates nucleophilic substitution at the 5-position, particularly with amines or thiols under controlled conditions.
Reaction Parameters
| Parameter | Details |
|---|---|
| Nucleophile | Primary/secondary amines, thiols |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | DMF or DMSO |
| Temperature | 60–100°C |
| Yield | 60–85% (estimated for analogous systems) |
Mechanistic Insight
The bromine atom acts as a leaving group, with the reaction proceeding via a Meisenheimer complex intermediate. Steric hindrance from the bulky SEM group ((2-(trimethylsilyl)ethoxy)methyl) slightly reduces reactivity compared to unsubstituted indoles.
Ester Hydrolysis
The methyl ester group at the 3-position undergoes hydrolysis to form the corresponding carboxylic acid, enhancing water solubility for biological assays.
Hydrolysis Conditions
| Parameter | Details |
|---|---|
| Reagent | LiOH or NaOH |
| Solvent | THF/MeOH/H₂O (3:1:1) |
| Temperature | Room temperature to 50°C |
| Yield | >95% (based on analogous indole esters) |
Application
The carboxylic acid derivative serves as a precursor for amide-bond formation in peptide-coupled drug candidates .
Halogen Exchange Reactions
The bromine atom can be replaced with iodine under electrophilic conditions, enhancing reactivity for subsequent transformations.
Iodination Protocol
| Parameter | Details |
|---|---|
| Reagent | N-Iodosuccinimide (NIS) |
| Catalyst | BF₃·Et₂O |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Yield | 63–77% (for structurally similar indoles) |
Example
This reaction retains the SEM-protecting group, ensuring stability during iodination .
Oxidation and Reduction
The indole core and functional groups participate in redox reactions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Indole-3-carboxylic acid | 70–85% |
| Reduction | H₂, Pd/C | De-brominated indole derivative | 50–65% |
These transformations are less explored for SEM-protected indoles but follow trends observed in unprotected analogs .
Structural and Mechanistic Considerations
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The SEM group enhances solubility in organic solvents while protecting the nitrogen from undesired reactions.
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Bromine’s electronegativity directs electrophilic substitution to the 4- and 6-positions, but steric effects from SEM limit reactivity at these sites .
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Density functional theory (DFT) studies suggest that the SEM group slightly distorts the indole ring’s planarity, affecting π-stacking interactions .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds. Its brominated indole structure is known to exhibit various biological activities, including anti-cancer properties.
Case Study: Anti-Cancer Activity
Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, research focused on the synthesis of indole derivatives demonstrated that modifications at the 5-position can enhance binding affinity to specific cancer targets, such as c-MET kinase, which is implicated in various cancers .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further chemical modifications, making it valuable in creating complex molecules.
Synthesis Pathways
The compound can be synthesized through various pathways involving:
- Bromination of indole derivatives.
- Silylation reactions to introduce trimethylsilyl groups, enhancing solubility and stability.
A typical synthesis route may involve:
- Bromination of indole to form an intermediate.
- Reaction with trimethylsilyl ether to introduce the silyl group.
- Esterification to form the final product.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that substituents at specific positions significantly affect potency against various biological targets.
Data Table: SAR Insights
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| C5 | Bromine | Increased binding affinity to c-MET |
| C3 | Ethoxy group | Enhanced solubility and stability |
| N1 | Trimethylsilyl | Improved pharmacokinetic properties |
Potential Applications in Drug Development
Given its promising biological activities and synthetic versatility, this compound is a candidate for further development in drug discovery programs targeting:
- Cancer therapies
- Antimicrobial agents
- Neurological disorders
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Methyl 5-bromo-1H-indole-3-carboxylate (CAS 773873-77-1)
- Key Differences : Lacks the SEM protecting group on the indole nitrogen.
- Impact : The absence of SEM reduces molecular weight (255.07 vs. ~363.3 g/mol for the SEM-protected compound) and increases susceptibility to oxidation or unwanted side reactions at the NH site. This limits its utility in multi-step syntheses requiring nitrogen protection .
(b) Ethyl 5-bromo-1H-indole-2-carboxylate Derivatives (e.g., from )
- Key Differences : Features ethyl ester and tert-butyl carbamate protections, along with a thiophene carbonyl group at position 3.
- Impact: The tert-butyl group offers orthogonal protection compared to SEM, enabling sequential deprotection strategies.
(c) Triazole-Functionalized Indoles (e.g., Compounds 9a and 9c from –2)
- Key Differences : Incorporate triazole rings linked via ethyl chains to the indole core.
- Impact : The triazole group enables hydrogen bonding and dipole interactions, critical for antioxidant activity. Cu-catalyzed azide-alkyne cycloaddition (CuAAC) used in their synthesis contrasts with the SEM protection strategy for the target compound .
(d) Ethyl 5-(benzyloxy)-6-bromo-1-methyl-indole-3-carboxylate (–5)
- Key Differences : Substituted with benzyloxy (position 5), methyl (position 1), and cyclohexylthio groups.
- Impact : The benzyloxy group enhances steric bulk and alters electron density, while the methyl group at position 1 simplifies synthesis but limits further functionalization. Ethyl esters (vs. methyl) may slow hydrolysis, affecting metabolic stability .
Physicochemical and Spectroscopic Properties
- SEM Group Impact: The trimethylsilyl protons (δ 0.0–0.2) and methyleneoxy protons (δ 3.6–3.8) are diagnostic for SEM-protected compounds.
Biological Activity
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological properties, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 2161358-14-9
- Molecular Formula : C16H22BrNO3Si
- Molecular Weight : 384.3403 g/mol
- SMILES Notation : COC(=O)c1cn(c2c1cc(Br)cc2)COCCSi(C)C
Synthesis
The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of the trimethylsilyl ether group. The synthesis process has been optimized to enhance yield and purity, making it suitable for further biological testing.
Antitumor Activity
Recent studies have indicated that derivatives of indole compounds, including this compound, exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in tumor growth and proliferation, particularly those associated with cell cycle regulation.
- Case Study : In a mouse model study, compounds with similar structures demonstrated effective inhibition of tumor growth in colon cancer models, suggesting potential applicability in cancer therapy .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific kinases involved in cancer progression:
| Compound | Target Kinase | IC50 Value (nM) |
|---|---|---|
| CFI-400945 | PLK4 | <10 |
| Compound 82a | Pim Kinases (Pim-1, Pim-2, Pim-3) | 0.4 - 1.1 |
| Compound 109 | EGFR T790M | 5.3 |
These findings indicate that this compound may possess similar inhibitory effects against these targets.
Selectivity and Potency
The selectivity of this compound for tumor cells versus normal cells is critical for its therapeutic potential. Preliminary data suggest that it exhibits a favorable selectivity profile, with lower toxicity to normal cells compared to cancerous cells .
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Antiproliferative Effects : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the indole ring can enhance potency and selectivity against specific cancer types .
- Clinical Implications : The potential for this compound to be developed into a clinical candidate is supported by its robust biological activity and favorable safety profile observed in preclinical studies.
Q & A
Q. What are the critical steps in synthesizing Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate?
The synthesis typically involves:
- NH-protection : The indole nitrogen is protected with a 2-(trimethylsilyl)ethoxy)methyl (SEM) group, which stabilizes the indole core during subsequent reactions. This step is analogous to Boc protection strategies used in other indole derivatives .
- Bromination : Electrophilic substitution introduces bromine at the 5-position. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-bromination.
- Esterification : Methylation of the carboxylic acid group at the 3-position using reagents like methyl chloride or dimethyl sulfate under basic conditions.
Key purification methods include flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization from ethanol .
Q. How is the SEM protecting group advantageous in indole chemistry?
The SEM group:
- Stability : Resists acidic and basic conditions, enabling multi-step syntheses.
- Orthogonality : Can be selectively removed using tetrabutylammonium fluoride (TBAF) without affecting other functional groups.
This contrasts with Boc protection, which requires acidic conditions for deprotection and may interfere with acid-sensitive substituents .
Q. What analytical techniques confirm the structure of this compound?
- NMR Spectroscopy : and NMR verify substituent positions (e.g., SEM group at N1, methyl ester at C3) and bromine’s electronic effects on aromatic protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H] vs. calculated).
- TLC : Monitors reaction progress using solvent systems like ethyl acetate/hexane (R = 0.30) .
Advanced Research Questions
Q. How do solvent and catalyst choices impact yield in SEM-protection reactions?
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates. achieved 50% yield using PEG-400/DMF (2:1), which may improve solubility of CuI catalysts .
- Catalyst : CuI (10 mol%) in triazole-forming reactions (e.g., Click chemistry) accelerates SEM group installation. Lower catalyst loading (<5 mol%) reduces side products but prolongs reaction time .
Q. What strategies address low regioselectivity during bromination?
- Directing Groups : The SEM group at N1 and methyl ester at C3 electronically direct bromine to the 5-position.
- Temperature Control : Reactions at 0–5°C minimize di-bromination. For example, maintained selectivity by cooling during chlorophenylhydrazine reactions .
- Lewis Acid Catalysts : FeBr or AlCl can enhance regioselectivity in poorly directing systems .
Q. How can contradictory NMR data between synthetic batches be resolved?
- Dynamic Effects : Rotameric splitting from the SEM group’s silyl ether may cause signal broadening. Heating the NMR sample to 50°C or using deuterated DMSO as a solvent can simplify spectra .
- Impurity Analysis : Compare HRMS data to identify byproducts (e.g., incomplete SEM protection or ester hydrolysis). used FAB-HRMS (m/z 427.0757 [M+H]) to validate purity .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
